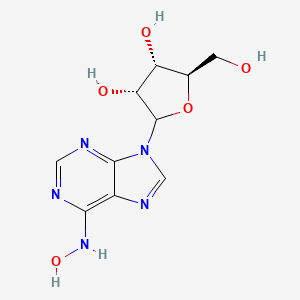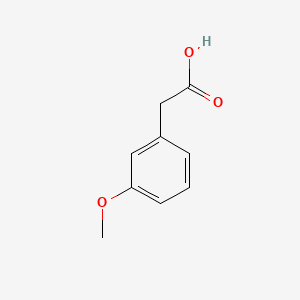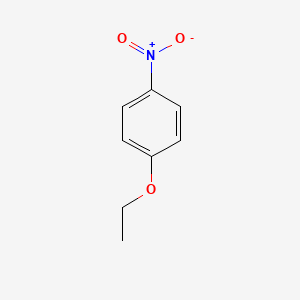
Inosine oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine oxime is a nucleoside analog where the adenine base is modified by the addition of a hydroxy group at the nitrogen position. This compound is known for its toxic and mutagenic properties in both prokaryotic and eukaryotic cells. It is generated endogenously during cell metabolism by cytochrome P450, oxidative stress, or deviating nucleotide biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inosine oxime typically involves the hydroxylation of adenosine. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. The reaction requires an oxygen source and a reducing agent to facilitate the transfer of the hydroxy group to the nitrogen atom of the adenine base .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Inosine oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to its parent nucleoside, adenosine.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of adenosine, which can have different biological activities and properties .
Scientific Research Applications
Inosine oxime has several applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: The compound is used to investigate the effects of nucleoside modifications on DNA and RNA metabolism.
Medicine: Research on this compound focuses on its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
Inosine oxime exerts its effects by incorporating into nucleic acids, leading to mutations and disruptions in DNA and RNA synthesis. The compound targets enzymes involved in nucleotide metabolism, such as adenosine deaminase, which catalyzes its detoxification. The presence of the hydroxy group at the nitrogen position alters the base-pairing properties of adenine, leading to errors during replication and transcription .
Comparison with Similar Compounds
N6-Hydroxylaminopurine: Another hydroxylated nucleobase with similar mutagenic properties.
N4-Hydroxycytidine: A hydroxylated cytidine analog with antiviral activity.
2-Amino-N6-hydroxylaminopurine: A derivative with both amino and hydroxy modifications.
Uniqueness: Inosine oxime is unique due to its specific modification at the nitrogen position, which significantly impacts its chemical and biological properties. This modification makes it a valuable tool for studying the effects of nucleoside analogs on cellular processes and for developing new therapeutic agents .
Properties
CAS No. |
3414-62-8 |
|---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14) |
InChI Key |
QROZCFCNYCVEDO-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
Appearance |
Solid powder |
| 24822-51-3 3414-62-8 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-hydroxyadenosine 6-N-HYDROXYADENOSINE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)













